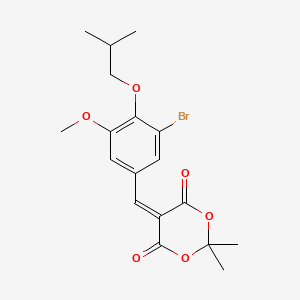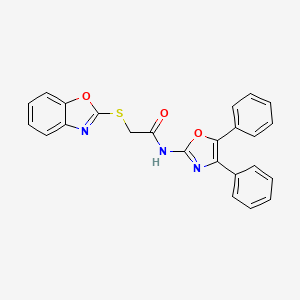![molecular formula C12H10Cl6N2O2 B3618755 N,N'-[1,3-phenylenebis(methylene)]bis(2,2,2-trichloroacetamide)](/img/structure/B3618755.png)
N,N'-[1,3-phenylenebis(methylene)]bis(2,2,2-trichloroacetamide)
Descripción general
Descripción
N,N'-[1,3-phenylenebis(methylene)]bis(2,2,2-trichloroacetamide), commonly known as PPMT, is a synthetic compound that has been widely used in scientific research. It belongs to the class of amide compounds and is known to have antibacterial, antifungal, and antiviral properties. The compound has gained attention due to its potential applications in various fields, including medicine, agriculture, and environmental science.
Mecanismo De Acción
The exact mechanism of action of PPMT is not fully understood. However, it is believed that the compound inhibits the synthesis of bacterial and fungal cell walls by interfering with the formation of peptidoglycan and chitin, respectively. PPMT may also disrupt the integrity of the viral envelope, leading to the inhibition of viral replication.
Biochemical and Physiological Effects:
PPMT has been shown to have low toxicity and is considered safe for use in laboratory experiments. However, it is important to note that the compound may have adverse effects on certain cell types, such as human erythrocytes. PPMT has also been shown to induce oxidative stress in some organisms, which may lead to cell damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
PPMT is a versatile compound that can be used in a variety of laboratory experiments. Its broad-spectrum antimicrobial activity makes it a useful tool for studying bacterial and fungal infections. Additionally, the compound's low toxicity and high stability make it a suitable candidate for long-term experiments. However, it is important to note that PPMT may not be effective against all bacterial and fungal strains, and its mechanism of action may vary depending on the organism being studied.
Direcciones Futuras
There are several potential future directions for research on PPMT. One area of interest is the development of new derivatives of the compound that may have enhanced antimicrobial properties. Additionally, further studies are needed to elucidate the exact mechanism of action of PPMT and to determine its potential applications in medicine and agriculture. Finally, research on the environmental impact of PPMT is also needed, as the compound may have implications for wastewater treatment and soil remediation.
Conclusion:
In conclusion, N,N'-[1,3-phenylenebis(methylene)]bis(2,2,2-trichloroacetamide) is a synthetic compound that has gained attention for its antimicrobial properties. The compound has been extensively studied for its potential applications in various fields, including medicine, agriculture, and environmental science. While there is still much to learn about the compound, PPMT represents a promising tool for scientific research.
Aplicaciones Científicas De Investigación
PPMT has been extensively studied for its antimicrobial properties. It has been shown to inhibit the growth of various bacterial and fungal strains, including Escherichia coli, Staphylococcus aureus, and Candida albicans. The compound has also been tested for its antiviral activity against herpes simplex virus and human immunodeficiency virus.
Propiedades
IUPAC Name |
2,2,2-trichloro-N-[[3-[[(2,2,2-trichloroacetyl)amino]methyl]phenyl]methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Cl6N2O2/c13-11(14,15)9(21)19-5-7-2-1-3-8(4-7)6-20-10(22)12(16,17)18/h1-4H,5-6H2,(H,19,21)(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBZJMWMGLPQIPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)CNC(=O)C(Cl)(Cl)Cl)CNC(=O)C(Cl)(Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Cl6N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![dimethyl 5-[(3,3-diphenylpropanoyl)amino]-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B3618673.png)
![2-{[(4-fluorophenyl)sulfonyl]amino}-N-(2-furylmethyl)benzamide](/img/structure/B3618678.png)

![N-(2,4-dichlorophenyl)-2-{[4-ethyl-5-(7-methoxy-1-benzofuran-2-yl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3618680.png)
![N-(3,4-dimethylphenyl)-2-({4-ethyl-5-[(4-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B3618687.png)
![1,4-bis[(4-chloro-2-methylphenoxy)acetyl]-1,4-diazepane](/img/structure/B3618697.png)
![2-[4-(4-chlorophenyl)-1-piperazinyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B3618707.png)
![N-{3-[2-(4-fluorophenyl)-2-oxoethoxy]phenyl}-2-nitrobenzamide](/img/structure/B3618710.png)


![ethyl 2-({[3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolyl]carbonyl}amino)-5-ethyl-3-thiophenecarboxylate](/img/structure/B3618739.png)
![ethyl 2-[(4-chloro-2-nitrobenzoyl)amino]-5-[(diethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B3618746.png)
![methyl 4-{2,5-dimethyl-3-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-1H-pyrrol-1-yl}-3-methylbenzoate](/img/structure/B3618754.png)
![methyl 5-[(diethylamino)carbonyl]-2-[(diphenylacetyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B3618774.png)